molecular formula C20H18N4O5 B10984075 N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

Cat. No.: B10984075
M. Wt: 394.4 g/mol
InChI Key: JVJPPILXSZWBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a synthetic hybrid molecule combining a pyridazinone core, a naphthalene moiety, and a dipeptide (glycylglycine) chain. The pyridazinone ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with a naphthalen-1-yl group and at position 6 with a ketone oxygen. The acetyl-glycylglycine side chain is linked to the pyridazinone nitrogen, introducing polar and hydrogen-bonding functionalities.

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

2-[[2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H18N4O5/c25-17(22-11-20(28)29)10-21-18(26)12-24-19(27)9-8-16(23-24)15-7-3-5-13-4-1-2-6-14(13)15/h1-9H,10-12H2,(H,21,26)(H,22,25)(H,28,29)

InChI Key

JVJPPILXSZWBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multi-step organic reactions. The process begins with the formation of the pyridazinone ring, followed by the introduction of the naphthalene group. The final steps involve the coupling of the acetyl group and the dipeptide chain. Common reagents used in these reactions include acetic anhydride, glycine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing continuous flow chemistry techniques. Quality control measures are implemented to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalene or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene and pyridazinone moieties play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous pyridazinone, naphthalene-containing, and peptide-conjugated molecules. Below is a detailed analysis supported by data from diverse sources.

Structural Analogues in Pyridazinone Chemistry

a. 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Core Structure: Pyridazinone with a benzyloxy group at position 3 and a benzenesulfonamide at position 1.
  • Key Differences :
    • Lacks the naphthalene moiety and glycylglycine chain.
    • Features a sulfonamide group instead of an acetylated peptide.
  • Synthesis: Benzyl bromide derivatives react with a pyridazinone intermediate in DMF with K₂CO₃ .
  • Physicochemical Data :
    • HRMS: [M+Na]⁺ = 380.057548 (calculated), 380.067428 (observed) .
    • Bioactivity : Sulfonamide groups enhance antimicrobial activity but reduce solubility compared to glycylglycine.

b. 4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b)

  • Core Structure : Similar to 5a but with a nitrobenzyloxy substituent.
  • Key Differences :
    • Nitro group introduces strong electron-withdrawing effects, altering reactivity.
    • Lacks peptide conjugation.
  • Spectral Data: ¹H NMR: δ 5.41 (s, 2H, –OCH₂–), 8.34–8.21 (m, aromatic protons) . ¹³C NMR: δ 157.97 (C=O), 147.15 (NO₂-associated carbon) .
Naphthalene-Containing Heterocycles

a. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

  • Core Structure : Triazole-linked naphthalene and acetamide.
  • Key Differences: Replaces pyridazinone with a triazole ring. Acetamide group lacks peptide conjugation.
  • Synthesis : 1,3-dipolar cycloaddition of azides and alkynes with Cu(OAc)₂ catalysis .
  • Spectroscopy :
    • IR: 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O) .
    • ¹H NMR: δ 5.38 (s, –NCH₂CO–), 7.20–8.36 (aromatic protons) .

b. 6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (10a)

  • Core Structure : Imidazopyridine with naphthalene and sulfonylmethyl groups.
  • Key Differences: Nitro and sulfonyl groups increase steric bulk and redox activity. No peptide or pyridazinone components.
  • Synthesis : Suzuki cross-coupling of naphthalen-1-ylboronic acid with imidazopyridine precursors .
  • Melting Point: 249°C (higher than typical pyridazinones due to rigid imidazopyridine core) .
Comparative Data Table
Compound Name Core Structure Key Substituents Synthesis Method Key Spectral Data (¹H NMR/HRMS)
Target Compound Pyridazinone Naphthalene, glycylglycine Not explicitly described N/A (inference from analogues)
5a Pyridazinone Benzyloxy, benzenesulfonamide Benzyl bromide coupling HRMS: 380.067428 ([M+Na]⁺)
6a Triazole Naphthalene, acetamide 1,3-Dipolar cycloaddition δ 5.38 (s, –NCH₂CO–)
10a Imidazopyridine Naphthalene, nitro, sulfonyl Suzuki cross-coupling δ 5.21 (s, CH₂), mp 249°C

Biological Activity

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is an organic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a pyridazine derivative, characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₅N₃O₄
  • Molecular Weight : 337.3 g/mol

The unique arrangement of functional groups in this compound contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has been shown to affect cell cycle progression and promote cell death in various cancer cell lines.
  • Mechanism of Action : The compound's mechanism involves the modulation of apoptotic pathways. It has been observed to alter the expression levels of key proteins involved in apoptosis, such as Bax and Bcl-2, leading to mitochondrial dysfunction and activation of caspase cascades.

1. Antitumor Efficacy

A study investigated the efficacy of this compound on HepG2 liver cancer cells. The findings indicated:

Concentration (μM)Apoptosis Rate (%)
08.9
217.15
435.40
857.51

The compound significantly increased apoptosis rates in a dose-dependent manner, highlighting its potential as an anticancer agent.

2. Cell Cycle Analysis

Flow cytometry was utilized to assess the impact of the compound on the cell cycle of HepG2 cells:

PhaseControl (%)Treatment (4 μM) (%)
G0/G126.4328.17
S26.4336.96
G2/M47.1434.87

The results demonstrated that treatment with this compound resulted in an increased percentage of cells arrested in the S phase, indicating a disruption in cell cycle progression.

Additional Pharmacological Effects

Beyond its antitumor properties, this compound may also exhibit other pharmacological effects, including:

  • Anti-inflammatory Activity : The compound's structural features suggest potential interactions with inflammatory pathways.
  • Cytotoxicity : Studies have shown varying degrees of cytotoxicity against different cancer cell lines, warranting further exploration into its selectivity and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.